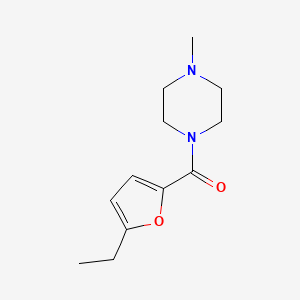
(5-Ethylfuran-2-yl)-(4-methylpiperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Ethylfuran-2-yl)-(4-methylpiperazin-1-yl)methanone, commonly known as EMFDM, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential as a drug candidate. EMFDM has been found to exhibit promising biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
Wirkmechanismus
The exact mechanism of action of EMFDM is not fully understood. However, it is believed that EMFDM exerts its biological effects by modulating the activity of various signaling pathways in the body, including the NF-κB and MAPK pathways. EMFDM has also been found to interact with ion channels and receptors in the nervous system, which may contribute to its anticonvulsant effects.
Biochemical and Physiological Effects:
EMFDM has been found to exhibit a range of biochemical and physiological effects in animal models. In addition to its anti-inflammatory, analgesic, and anticonvulsant effects, EMFDM has also been shown to reduce oxidative stress and improve cognitive function. However, further studies are needed to fully understand the biochemical and physiological effects of EMFDM.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of EMFDM is its relatively simple synthesis method, which allows for easy production of the compound in the lab. EMFDM has also been found to be stable under various conditions, which makes it suitable for use in biological assays. However, one limitation of EMFDM is its low solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on EMFDM. One area of focus could be the development of novel drug formulations that improve the solubility and bioavailability of EMFDM. Another potential direction could be the study of EMFDM in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action and biological effects of EMFDM, which could lead to the development of new therapeutic applications for this compound.
Conclusion:
In summary, EMFDM is a synthetic compound that has shown promising biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. EMFDM has been synthesized through a multi-step process and has been studied extensively for its potential therapeutic applications. Further research is needed to fully understand the mechanism of action and biological effects of EMFDM, as well as its potential as a drug candidate for various diseases.
Synthesemethoden
EMFDM can be synthesized through a multi-step process, starting with the reaction of furfural with ethylmagnesium bromide to form (5-ethylfuran-2-yl)methanol. This intermediate is then reacted with 4-methylpiperazine in the presence of para-toluenesulfonic acid to yield EMFDM. The synthesis method has been optimized to improve the yield and purity of EMFDM.
Wissenschaftliche Forschungsanwendungen
EMFDM has been studied extensively for its potential therapeutic applications. In vitro studies have shown that EMFDM exhibits anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and reducing the expression of cyclooxygenase-2 (COX-2). EMFDM has also been found to have anticonvulsant effects in animal models of epilepsy.
Eigenschaften
IUPAC Name |
(5-ethylfuran-2-yl)-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-3-10-4-5-11(16-10)12(15)14-8-6-13(2)7-9-14/h4-5H,3,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCYIPCJCWNBCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)C(=O)N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Ethylfuran-2-yl)-(4-methylpiperazin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

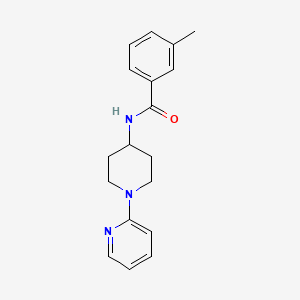
![N-[2-(Cyclopentylcarbonyl)phenyl]acetamide](/img/structure/B7558991.png)
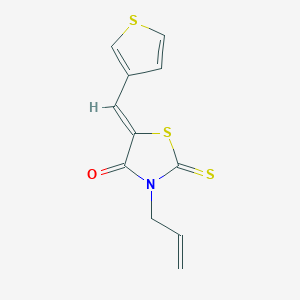
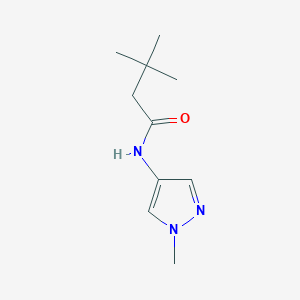
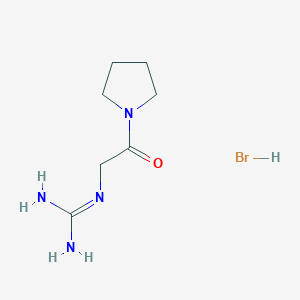
![2-[4-methyl-2,5-dioxo-4-[3-(trifluoromethyl)phenyl]imidazolidin-1-yl]-N-phenylacetamide](/img/structure/B7559016.png)
![N-ethyl-1-[2-(3-ethyl-2-oxobenzimidazol-1-yl)acetyl]piperidine-4-carboxamide](/img/structure/B7559024.png)
![N,2-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide](/img/structure/B7559039.png)
![ethyl 2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]-propan-2-ylamino]acetate](/img/structure/B7559060.png)
![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-2-carboxamide](/img/structure/B7559062.png)
![N-[(2-phenoxypyridin-4-yl)methyl]propanamide](/img/structure/B7559071.png)
![1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methoxyethanone](/img/structure/B7559073.png)
![2-methyl-5-[2-(2-phenoxyethyl)-3,4-dihydro-1H-isoquinolin-3-yl]-1,3,4-oxadiazole](/img/structure/B7559083.png)
![N,5-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-2-carboxamide](/img/structure/B7559090.png)